(Methylthio)acetic acid

Description

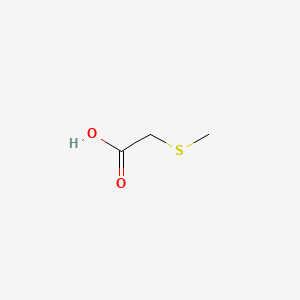

Nomenclature and Chemical Structure of (Methylthio)acetic Acid

This compound is an organic compound characterized by a simple yet distinct structure. It consists of an acetic acid backbone with a methylthio group (CH₃S-) attached to the alpha-carbon. This arrangement makes it the simplest S-methylated derivative of thioglycolic acid. chemicalbook.compharmaffiliates.com The official IUPAC name for the compound is 2-(methylsulfanyl)acetic acid. thermofisher.comfishersci.at It is also commonly referred to by several synonyms, including (Methylmercapto)acetic acid, S-Methylthioglycolic acid, and 2-(Methylthio)ethanoic acid. sigmaaldrich.comfda.gov

The presence of both a carboxylic acid and a sulfide (B99878) group makes it an achiral molecule. fda.gov The key chemical identifiers and properties of this compound are summarized in the interactive table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(methylsulfanyl)acetic acid | thermofisher.comfishersci.at |

| Synonyms | (Methylmercapto)acetic acid, S-Methylthioglycolic Acid | pharmaffiliates.comsigmaaldrich.com |

| CAS Number | 2444-37-3 | thermofisher.comfishersci.atsigmaaldrich.comscbt.com |

| Chemical Formula | C₃H₆O₂S | thermofisher.comsigmaaldrich.comscbt.com |

| Molecular Weight | 106.14 g/mol | sigmaaldrich.comscbt.comfluorochem.co.uk |

| SMILES | CSCC(=O)O | thermofisher.comfishersci.atfluorochem.co.uk |

| InChI Key | HGTBAIVLETUVCG-UHFFFAOYSA-N | thermofisher.comfishersci.atsigmaaldrich.com |

Historical Context of this compound Research

The study of this compound is rooted in the broader investigation of sulfur metabolism. Early research identified it as a xenobiotic metabolite, a substance found in an organism that is not naturally produced or expected to be present. chemicalbook.com For instance, studies in the mid-20th century demonstrated that this compound is a urinary metabolite in animals exposed to iodomethane (B122720). ebi.ac.uk This finding was significant as it helped to elucidate the metabolic pathways for detoxifying certain foreign compounds, showing that S-methylation of sulfur-containing acids was a relevant biological process. ebi.ac.uk More recent research has also identified it as an irreversible inhibitor of the enzyme sarcosine (B1681465) oxidase, indicating its potential for interaction with specific biological targets. chemicalbook.com

Significance and Research Trajectory of Sulfur-Containing Carboxylic Acids

Sulfur-containing carboxylic acids represent a significant class of organic compounds with diverse roles in chemistry and biology. nih.gov Their importance stems from the unique properties imparted by the sulfur atom, which can exist in various oxidation states and participate in a range of chemical reactions. acs.org

In biological systems, these compounds are often key intermediates in metabolic pathways. nih.gov The metabolism of sulfur-containing amino acids like methionine and cysteine produces a variety of sulfurous intermediates that are crucial for cellular functions. nih.gov The trajectory of research in this area has moved from identifying these molecules in natural systems to exploring their biochemical roles and potential as therapeutic agents or biomarkers. acs.org

In synthetic chemistry, the dual functionality of sulfur-containing carboxylic acids makes them valuable building blocks. The carboxylic acid group can be readily converted into other functional groups like esters, amides, or acyl fluorides, while the sulfur moiety can be used to direct further reactions or to be incorporated into larger molecular scaffolds. mdpi.comresearchgate.net Recent research trends include their use in the synthesis of polymers, where the sulfur linkage can introduce unique thermal and mechanical properties, and in materials science for applications such as creating functionalized materials for metal adsorption. mdpi.comrsc.org The ongoing exploration of these compounds continues to open new avenues in areas from atmospheric chemistry, where they may react with atmospheric gases, to medicinal chemistry, where they serve as scaffolds for drug discovery. acs.orgacs.orgumn.edu

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c1-6-2-3(4)5/h2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTBAIVLETUVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179195 | |

| Record name | (Methylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2444-37-3 | |

| Record name | (Methylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methylthio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2444-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Methylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (METHYLTHIO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMV7E1UCUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methylthio Acetic Acid and Its Derivatives

Classic Synthesis Routes of (Methylthio)acetic Acid

Traditional methods for synthesizing this compound are well-established, offering reliable and straightforward pathways to this compound. These routes primarily involve methylation, Grignard reactions, and oxidative processes.

Methylation of Thioglycolic Acid Pathways

The most direct and common method for the synthesis of this compound is the methylation of thioglycolic acid. smolecule.com This reaction is typically carried out under basic conditions to deprotonate the thiol group of thioglycolic acid, forming a thiolate anion which then acts as a nucleophile. Common methylating agents include methyl iodide or dimethyl sulfate (B86663). smolecule.com The reaction proceeds via an S-alkylation mechanism, where the sulfur atom of the thiolate attacks the methyl group of the alkylating agent, displacing the leaving group (e.g., iodide or sulfate) to form the S-methylated product.

A variation of this pathway involves a one-pot synthesis where thioglycolic acid is first esterified, for example with n-butanol in the presence of an acid catalyst like sulfuric acid, with azeotropic removal of water to drive the reaction to completion. google.com Following esterification, a methylating agent such as dimethyl sulfate is added, followed by the slow addition of a strong aqueous base. google.com This controlled addition of base allows the S-alkylation of the resulting mercaptide to occur preferentially over hydrolysis of the ester or the alkylating agent, leading to good yields of the corresponding alkyl (methylthio)acetate. google.com

Table 1: Comparison of Methylating Agents for Thioglycolic Acid

| Methylating Agent | Base | Typical Conditions | Yield | Reference |

| Methyl iodide | Basic conditions | Not specified | Not specified | smolecule.com |

| Dimethyl sulfate | Sodium hydroxide (B78521) | Aqueous solution | 45% | google.com |

| Dimethyl sulfate | Sodium hydroxide | Toluene, after in-situ esterification | 83-87% (of ester) | google.com |

Grignard Reactions for this compound Production

Grignard reactions provide an alternative route for the production of this compound. One approach involves the reaction of methyl thioacetate (B1230152) with carbon dioxide. smolecule.com In a more general context, Grignard reagents (alkylmagnesium halides) react with carbon dioxide to form carboxylates, which upon acidic workup yield carboxylic acids. google.com While less common for the direct synthesis of this compound itself, this methodology is a fundamental carbon-carbon bond-forming reaction. Recent advancements have focused on mechanochemical Grignard reactions, which can be performed with significantly reduced solvent amounts. d-nb.inforesearchgate.net For instance, organobromides can be converted to Grignard reagents in a ball mill and subsequently reacted with gaseous carbon dioxide or sodium methyl carbonate to produce carboxylic acids in good yields. d-nb.inforesearchgate.net

Oxidative Processes Involving Methyl Sulfides

Oxidative methods can also be employed to produce this compound or its derivatives. These processes typically involve the oxidation of a precursor containing a methyl sulfide (B99878) group. smolecule.com For example, the oxidation of 4-methylthiophenyl acetic acid has been studied using potassium dichromate in an acidic medium. researchgate.net While this specific example leads to a different final product, the underlying principle of oxidizing a methyl sulfide moiety is relevant. In other contexts, the oxidation of methylthio groups to sulfoxides or sulfones is a well-known transformation, often utilizing oxidizing agents like hydrogen peroxide or potassium permanganate (B83412). The controlled oxidation to the carboxylic acid level from a suitable methyl sulfide precursor represents a potential synthetic strategy.

Advanced and Stereoselective Synthesis of this compound Analogs

Modern synthetic chemistry often demands high levels of stereocontrol. Advanced methodologies have been developed for the asymmetric synthesis of analogs of this compound, particularly those containing additional stereocenters.

Asymmetric Aldol-Type Addition with Chiral Boron Enolates

The aldol (B89426) reaction is a powerful tool for constructing β-hydroxy carbonyl compounds. The use of chiral boron enolates in aldol-type additions allows for high levels of stereoselectivity. core.ac.ukdntb.gov.uaresearchgate.net In the context of this compound derivatives, chiral boron enolates of this compound can be added to various aldehydes. thieme-connect.com This reaction proceeds through a highly organized, chair-like transition state, where the stereochemistry is effectively controlled by both the chiral ligands on the boron atom and the methylthio group in the α-position of the enolate. core.ac.ukdntb.gov.uathieme-connect.com This method yields α-(methylthio)-β-hydroxy acids with good yields and high diastereoselectivity and enantioselectivity. thieme-connect.com The choice of chiral inducers, such as derivatives of (+)-2- and (+)-3-carene, plays a crucial role in determining the stereochemical outcome. thieme-connect.com The resulting aldol adducts can be valuable intermediates for the synthesis of complex, polyoxygenated natural products. dntb.gov.ua

Table 2: Key Factors in Asymmetric Aldol Addition

| Factor | Role in Stereocontrol | Reference |

| Chiral Boron Enolate | Induces facial selectivity in the aldehyde | core.ac.ukthieme-connect.com |

| α-(Methylthio) Group | Influences the geometry of the enolate and the transition state | thieme-connect.com |

| Chiral Ligands | Dictate the absolute stereochemistry of the product | dntb.gov.uathieme-connect.com |

| Aldehyde Substrate | Reacts with the enolate to form the new stereocenters | thieme-connect.com |

Enantioselective Synthesis of α-Unsubstituted β-Hydroxy Acids via this compound Derivatives

A significant application of the asymmetric aldol addition of this compound derivatives is in the enantioselective synthesis of α-unsubstituted β-hydroxy acids. The α-(methylthio) group, after serving its purpose in controlling the stereochemistry of the aldol reaction, can be removed. thieme-connect.com The aldol adducts, which are α-(methylthio)-β-hydroxy acids, are first converted to their methyl esters. thieme-connect.com Subsequent desulfenylation of these esters leads to the formation of methyl esters of α-unsubstituted β-hydroxy acids with high enantiomeric excess (ee). thieme-connect.com This two-step sequence effectively utilizes the this compound moiety as a chiral auxiliary that can be readily removed, providing access to valuable chiral building blocks that are otherwise challenging to synthesize with high enantiopurity.

Preparation of Specific this compound Derivatives

A significant class of this compound-related structures are the 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. These compounds are synthesized through the thia-Michael addition of thioglycolic acid to chalcones (1,3-diarylprop-2-en-1-ones). nih.govresearchgate.netheteroletters.org The reaction is a conjugate addition of a thiol to an α,β-unsaturated carbonyl system. heteroletters.org

The synthesis is typically carried out via a base-catalyzed reaction. nih.govresearchgate.net Chalcone (B49325) derivatives are treated with thioglycolic acid in the presence of a base, such as potassium hydroxide (KOH), at room temperature. researchgate.netheteroletters.org This method has been used to prepare a series of novel derivatives with yields ranging from 64% to 94%. researchgate.net The resulting compounds are characterized by various spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR. researchgate.net

Table 1: Synthesis of 2-(3-oxo-1,3-diarylpropylthio)acetic Acid Derivatives from Chalcones Data sourced from research on the base-catalyzed addition of thioglycolic acid to various chalcone derivatives. researchgate.net

| Entry | Chalcone Reactant (Aryl Group 1, Aryl Group 2) | Product Yield (%) |

| 3a | Phenyl, Phenyl | 82 |

| 3b | Phenyl, 4-Methylphenyl | 85 |

| 3c | Phenyl, 4-Methoxyphenyl | 90 |

| 3d | Phenyl, 4-Chlorophenyl | 94 |

| 3e | Phenyl, 2-Thienyl | 78 |

| 3f | 4-Methylphenyl, Phenyl | 88 |

| 3g | 4-Methylphenyl, 4-Methylphenyl | 85 |

| 3h | 4-Methylphenyl, 4-Methoxyphenyl | 92 |

| 3i | 4-Methylphenyl, 4-Chlorophenyl | 91 |

| 3j | 4-Methylphenyl, 2-Thienyl | 81 |

| 3k | 4-Methoxyphenyl, Phenyl | 74 |

| 3l | 4-Methoxyphenyl, 4-Chlorophenyl | 64 |

Methylthiomethyl (MTM) esters can be prepared directly from carboxylic acids using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the methylthiomethyl source. nih.govrsc.org This transformation avoids the use of toxic reagents like methylthiomethyl chloride (MTM-Cl). nih.gov Several protocols have been developed based on this concept.

One practical method involves heating a carboxylic acid in DMSO without a catalyst. nih.govrsc.org This autocatalytic methylthiomethylation proceeds smoothly for a broad range of carboxylic acids, including those with sensitive functional groups like hydroxyl and amino groups, providing the corresponding MTM esters in moderate to excellent yields. nih.gov

Another prominent strategy is the Pummerer-type rearrangement. researchgate.netfigshare.comtandfonline.com In this approach, DMSO is activated to facilitate the reaction with the carboxylic acid. Various conditions have been reported:

Swern Oxidation Conditions: Carboxylic acids react with DMSO and oxalyl chloride at low temperatures to produce MTM esters in high yields (82-94%). researchgate.net

Microwave-Assisted Pummerer Rearrangement: This method offers a simple and rapid conversion of carboxylic acids to their MTM esters. researchgate.nettandfonline.com

Metal-Free Conditions: A green and cost-effective Pummerer-type rearrangement between carboxylic acids and DMSO has been developed that proceeds without a metal catalyst, accommodating various aromatic, unsaturated, and aliphatic carboxylic acids with good functional group tolerance. figshare.comtandfonline.com

Table 2: Examples of MTM Ester Synthesis from Carboxylic Acids and DMSO This table summarizes yields from various reported catalyst-free and Pummerer-type methodologies. nih.govresearchgate.net

| Carboxylic Acid | Method | Yield (%) |

| Benzoic acid | Catalyst-free, heating | 85 |

| 4-Nitrobenzoic acid | Catalyst-free, heating | 92 |

| 4-Hydroxybenzoic acid | Catalyst-free, heating | 75 |

| Phenylacetic acid | Catalyst-free, heating | 89 |

| Acetic acid | Swern conditions (Oxalyl chloride) | 82 |

| Propionic acid | Swern conditions (Oxalyl chloride) | 85 |

| Cinnamic acid | Metal-free Pummerer rearrangement | 88 |

| 2-Furoic acid | Metal-free Pummerer rearrangement | 91 |

This compound hydrazide is typically synthesized from an ester of this compound, such as methyl (methylthio)acetate. The standard procedure involves the hydrazinolysis of the ester with hydrazine (B178648) hydrate (B1144303). ekb.egniscpr.res.in

In a representative synthesis, the ester is dissolved in a suitable solvent, commonly an alcohol like ethanol (B145695), and then refluxed with hydrazine hydrate. ekb.egniscpr.res.in For example, the synthesis of α-[(4-oxoquinazolin-2-yl)thio]acetohydrazide was achieved by refluxing its corresponding methyl ester with hydrazine hydrate in absolute ethanol for 12 hours, resulting in a 95% yield of the hydrazide product after filtration and recrystallization. ekb.eg A similar reaction of α-[bis(methylthio)methylene]-β-benzoyl-propionic acid with hydrazine hydrate in ethanol at room temperature for one hour afforded the corresponding hydrazide in 80% yield. niscpr.res.in

Alternatively, acid hydrazides can sometimes be prepared directly from the carboxylic acid and hydrazine hydrate, using a catalyst and conditions that remove the water formed during the reaction to drive the equilibrium toward the product. google.com

The general reaction is as follows: CH₃SCH₂COOR + N₂H₄·H₂O → CH₃SCH₂CONHNH₂ + ROH + H₂O (where R is typically an alkyl group like methyl or ethyl)

These hydrazide derivatives are valuable intermediates for synthesizing more complex heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles. ekb.egscispace.com

Reactivity and Reaction Mechanisms of Methylthio Acetic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a defining feature of (Methylthio)acetic acid, dictating its acidic properties and its ability to undergo characteristic reactions such as esterification.

Esterification Reactions of (Methylthio)acetic Acidsmolecule.com

This compound readily undergoes esterification, a classic reaction of carboxylic acids, when treated with an alcohol in the presence of an acid catalyst. smolecule.comoit.edu This reaction involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from the alcohol.

The general mechanism for the acid-catalyzed esterification of this compound proceeds as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the this compound by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. oit.edu

Nucleophilic Attack by Alcohol: The alcohol molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. oit.edu

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This converts one of the hydroxyl groups into a good leaving group (water). oit.edu

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. oit.edu

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, such as ethyl 2-(methylthio)acetate when ethanol (B145695) is used. oit.edufoodb.ca

A notable example is the reaction with ethanol to form ethyl 2-(methylthio)acetate, a compound identified in fruits like muskmelons. foodb.ca

Acid-Base Equilibrium and pKa Analysis of (Methylthio)acetic Acidsmolecule.com

As a carboxylic acid, this compound acts as a weak acid in aqueous solutions, establishing an equilibrium where it can donate a proton to a base. smolecule.comnp-mrd.org The dissociation of this compound in water can be represented by the following equilibrium:

CH₃SCH₂COOH + H₂O ⇌ CH₃SCH₂COO⁻ + H₃O⁺

The acid dissociation constant (Ka) for this equilibrium is a measure of the acid's strength. The pKa, which is the negative logarithm of the Ka, is commonly used to express this acidity. For this compound, the pKa has been reported to be approximately 3.66 at 25°C. smolecule.comguidechem.com This value indicates that it is a weak acid, meaning it only partially dissociates in water. np-mrd.orgfsu.edu The equilibrium lies to the left, favoring the undissociated acid form. fsu.edu

Interactive Data Table: pKa of this compound

| Property | Value | Temperature (°C) |

| pKa | 3.66 | 25 |

You can filter or sort this table based on the provided data.

Sulfur Atom Reactivity and Nucleophilic Properties

The sulfur atom in the methylthio group imparts distinct reactivity to the molecule, allowing it to participate in nucleophilic substitution, oxidation, and metal complexation reactions.

Nucleophilic Substitution Reactions Involving the Sulfur Atomsmolecule.com

The sulfur atom in this compound possesses lone pairs of electrons, making it nucleophilic. smolecule.com This allows it to engage in nucleophilic substitution reactions where the methylthio group can act as a leaving group, or the sulfur itself can be the site of attack. smolecule.com While specific examples for this compound are not extensively detailed in the provided context, analogous compounds like [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid demonstrate this reactivity, where the methylthio group can be replaced by nucleophiles such as amines or thiols. This type of reaction is a key strategy for modifying the structure and properties of molecules containing a methylthio substituent.

Oxidation Reactions of the Methylthio Group

The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation significantly alters the electronic properties and polarity of the molecule. Common oxidizing agents can be employed for this purpose.

Oxidation to Sulfoxide (B87167): Mild oxidation, for instance with hydrogen peroxide in acetic acid, can convert the methylthio group to a methylsulfinyl group (a sulfoxide). oup.com

Oxidation to Sulfone: Stronger oxidation or an excess of the oxidizing agent, such as potassium permanganate (B83412) or an excess of hydrogen peroxide, can further oxidize the sulfur to a methylsulfonyl group (a sulfone). google.com For example, the oxidation of related methylthio compounds to their corresponding sulfones has been achieved using hydrogen peroxide in the presence of catalysts like sodium tungstate (B81510) or in an acidic medium. google.com The oxidation of 4-methylthiophenyl acetic acid by potassium dichromate has also been studied. researchgate.net

The general reaction pathway is as follows:

CH₃SCH₂COOH (Oxidizing Agent)→ CH₃S(O)CH₂COOH (Oxidizing Agent)→ CH₃S(O)₂CH₂COOH this compound → (Methylsulfinyl)acetic acid → (Methylsulfonyl)acetic acid

Interactive Data Table: Oxidizing Agents for Methylthio Groups

| Oxidizing Agent | Product(s) |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone |

| Potassium Permanganate (KMnO₄) | Sulfone |

| Potassium Dichromate (K₂Cr₂O₇) | Sulfone |

This table summarizes common oxidizing agents and the resulting oxidation state of the sulfur atom.

Metal Ion Complexation: Copper(II) Interactionssmolecule.com

This compound and its derivatives can form complexes with metal ions, with the sulfur atom and the carboxylate oxygen atom acting as potential coordination sites. smolecule.comresearchgate.net Research has indicated that this compound can form complexes with copper(II) ions. smolecule.com

In related systems, such as complexes of (4-amino-2-methyl-5-pyrimidinylmethyl)thioacetic acid, coordination with copper(II) has been shown to involve both a sulfur atom and the oxygen atom of the carboxylate group, forming a chelate ring. researchgate.net The geometry of these copper(II) complexes can vary, with five-coordinate structures being observed. researchgate.net Studies on other thiadiazole derivatives containing methylthio groups also show that the sulfur and other heteroatoms can coordinate with copper(II) to form various complex structures, including mononuclear and polynuclear species. researchcommons.orgmdpi.com The ability of the sulfur atom to coordinate with soft metal ions like copper(II) is a key aspect of its reactivity. nih.gov

Mechanistic Studies of this compound Transformations

Detailed mechanistic studies focusing exclusively on this compound are limited in publicly available scientific literature. However, insights into its probable reactive behavior can be drawn from studies on closely related compounds containing the characteristic thioether and carboxylic acid functionalities.

Specific research detailing the acid-catalyzed hydrolysis and potential for methylthio group migration in this compound is not extensively documented. The stability of the thioether linkage (C-S-C) and the carboxylic acid group under acidic conditions is central to its reactivity profile.

Hydrolysis of this compound would involve the cleavage of the C-S bonds. Mechanistic studies on analogous, though structurally different, compounds provide a potential framework. For instance, the acid-catalyzed hydrolysis of methylthiomethyl acetate (B1210297) (CH₃SCH₂OAc), an ester with a similar thioether linkage, has been shown to proceed via a unimolecular (A-1) mechanism. cdnsciencepub.com This pathway involves the formation of a stabilized carbocation intermediate (CH₃SCH₂⁺) after the departure of the acetate group. cdnsciencepub.com While this compound is a carboxylic acid and not an ester, the stability of such a cation intermediate is a relevant factor in potential C-S bond cleavage reactions under strong acid catalysis.

In contrast, studies on thioacids like thioacetic acid (CH₃COSH) show that hydrolysis in strong aqueous sulfuric acid can proceed through both bimolecular (A-2) and unimolecular (A-1) pathways, depending on the acid concentration. researchgate.net The thioacids transition from an A-2 mechanism, involving water as a nucleophile, to an A-1 mechanism with acylium ion formation in highly acidic media. researchgate.net

No specific studies concerning the intramolecular migration of the methylthio group in this compound were identified in the reviewed literature. Such rearrangements often require specific structural features or reaction conditions that may not be prevalent for this compound.

The sulfur atom in this compound is susceptible to oxidation, typically yielding the corresponding sulfoxide and, upon further oxidation, the sulfone. This is a characteristic reaction of thioethers.

While kinetic and mechanistic data for this compound itself are scarce, studies on analogous compounds provide significant insight. For example, the oxidation of 4-Methylthiophenylacetic acid using potassium dichromate in an acidic medium has been investigated. researchgate.net The study found that the reaction order is one with respect to the oxidant (Cr(VI)) and has a fractional order dependence on the substrate and the acid concentration. researchgate.net A proposed mechanism involves the formation of an intermediate complex between the substrate and the oxidant, which then decomposes in the rate-determining step.

Another study examined the oxidation of methyl (methylthio)methyl sulfoxide. oup.com While this compound is already a sulfoxide, its further oxidation to the sulfone was achieved with potassium permanganate, whereas oxidation with hydrogen peroxide under various conditions led to bis(methylsulfinyl)methane. oup.com This indicates that the choice of oxidant and reaction conditions can significantly influence the product distribution in the oxidation of sulfur-containing compounds.

The general mechanism for the oxidation of a sulfide (B99878) (thioether) to a sulfoxide involves a one-step oxygen-transfer process where the sulfur atom acts as a nucleophile, attacking the oxygen of the oxidizing agent. researchgate.net

Table 1: Kinetic Parameters for the Oxidation of 4-Methylthiophenylacetic acid by Cr(VI) Note: This data is for a related compound, 4-Methylthiophenylacetic acid, and is presented for illustrative purposes as specific data for this compound is not available.

| Parameter | Value | Reference |

|---|---|---|

| Order w.r.t. Oxidant [K₂Cr₂O₇] | 1 | researchgate.net |

| Order w.r.t. Substrate [MTPA] | < 1 | researchgate.net |

The photochemistry of this compound is not specifically detailed in available research. However, extensive studies on structurally related aromatic thioether carboxylic acids, such as 4-(methylthio)phenylacetic acid (4-MTPA) and (phenylthio)acetic acid (PTAA), offer a strong basis for predicting its behavior upon irradiation. researchgate.netiaea.org

The photolysis of these related compounds in solution leads to the cleavage of both the carbon-sulfur (C-S) and carbon-carbon (C-C) bonds. researchgate.netnih.gov

C-S Bond Cleavage: This is a major pathway, leading to the formation of radical intermediates. For 4-MTPA, laser flash photolysis studies have identified the formation of a triplet state and a sulfur-centered radical cation (H₃CS•⁺C₆H₄CH₂COOH) as key transient species. researchgate.net This pathway follows from the excitation of the molecule to a triplet state. researchgate.net

C-C Bond Cleavage: Photodecarboxylation (loss of CO₂) is another significant process observed. This reaction is believed to proceed from an excited singlet state. researchgate.net

The combination of these cleavage pathways results in a variety of stable photoproducts. For 4-MTPA, these include phenylacetic acid, dimethyl disulfide, and 4-(methylthio)benzaldehyde, among others. researchgate.net The specific products and their quantum yields depend on factors like the solvent and the presence of oxygen. researchgate.net Based on these findings, the photolysis of this compound would likely involve competing homolytic C-S and C-C bond cleavage reactions proceeding through distinct excited states.

Biological and Biochemical Research of Methylthio Acetic Acid

Role as a Xenobiotic Metabolite

A xenobiotic is a foreign chemical substance found within an organism that is not naturally produced or expected to be present within the organism. ebi.ac.uk (Methylthio)acetic acid is recognized as a xenobiotic metabolite, meaning it is formed within an organism through the metabolic processes that act on foreign compounds. smolecule.comchemicalbook.comguidechem.comebi.ac.uk

Formation from Xenobiotics including Drugs, Pesticides, and Environmental Contaminants

The formation of this compound has been observed as a result of the metabolism of various xenobiotics. smolecule.com These foreign compounds can include certain drugs, pesticides, and environmental contaminants. smolecule.com For instance, studies have demonstrated the formation of this compound and other methylthio compounds in rats following the administration of iodomethane (B122720). ebi.ac.uk

The body's metabolic machinery chemically modifies these external substances, and in some cases, this biotransformation leads to the production of this compound. smolecule.com This process is a crucial part of the body's mechanism to detoxify and eliminate foreign chemicals. smolecule.com

Implications for Toxicity and Safety Assessment of Xenobiotics

Understanding the formation of metabolites like this compound is a critical component of assessing the toxicity and safety of xenobiotics. smolecule.com The metabolic fate of a foreign compound can significantly influence its potential for causing harm. The generation of this compound as a metabolite provides insights into the metabolic pathways involved in the detoxification of a particular xenobiotic. smolecule.com This information is vital for regulatory agencies and researchers in evaluating the safety profile of new drugs, agrochemicals, and other chemical products. lookchem.comwho.int

Excretion Pathways of this compound Metabolites

Once formed, this compound and related metabolites are eliminated from the body through various excretion pathways. Research has shown that after exposure to certain xenobiotics, this compound can be detected in the urine. ebi.ac.uk For example, in a study involving the administration of iodomethane to rats, this compound was one of the sulfur-containing compounds identified in the urine. ebi.ac.uk The urinary excretion of such metabolites is a key mechanism for the body to rid itself of foreign substances. ebi.ac.uk

Involvement in Metabolic Pathways

Beyond its role as a product of xenobiotic metabolism, this compound also has connections to endogenous metabolic pathways.

Role as an Intermediate in Sulfur-Containing Amino Acid Metabolism

This compound is implicated in the metabolism of sulfur-containing amino acids. nih.govkegg.jp These amino acids, such as methionine and cysteine, are essential for numerous biological functions, including protein synthesis and various metabolic reactions. nih.gov The metabolic pathways of these amino acids are complex and can involve numerous intermediates. This compound's structural similarity to components of these pathways suggests its potential role as an intermediate or a byproduct of these processes.

Interaction with Enzymes and Impact on Metabolic Function

This compound has been shown to interact with specific enzymes, thereby influencing metabolic function. smolecule.com One notable example is its role as an irreversible inhibitor of sarcosine (B1681465) oxidase. chemicalbook.com Sarcosine oxidase is an enzyme involved in the metabolism of sarcosine, an intermediate in the metabolism of choline (B1196258) and methionine. By inhibiting this enzyme, this compound can modulate these metabolic pathways. chemicalbook.com This inhibitory action makes it a valuable tool for researchers studying enzyme function and metabolic regulation. smolecule.com

Enzymatic Inhibition Studies: Sarcosine Oxidase

This compound has been identified as an irreversible inhibitor of sarcosine oxidase. smolecule.comchemicalbook.com This inhibitory action is significant in various biochemical applications, particularly in the development of biosensors. For instance, in the creation of stable three-enzyme creatinine (B1669602) biosensors, this compound has been effectively used to prevent the inactivation of sarcosine oxidase during chemical modification processes. google.comgoogle.com

Research has shown that when sarcosine oxidase is modified, for example with PEG-NCO, it can be inactivated. However, the presence of this compound, along with other inhibitors like pyrrole-2-carboxylic acid, protects the enzyme from this inactivation. google.comgoogle.com This allows for the successful and irreversible immobilization of the enzyme into materials like polyurethane hydrogels, while it retains its activity and stability for extended periods. google.comgoogle.com The protective effect of this compound is crucial for maintaining the functionality of the enzyme in such biosensor systems. google.com

The selection of this compound as an inhibitor is based on its low inhibition constant (Ki) and the absence of functional groups that would react with other components of the system, such as isocyanate. google.com Specifically, this compound has a reported Ki value of 2.60 mM for sarcosine oxidase. google.com The methylthio group's electron-rich sulfur atom is thought to facilitate hydrophobic interactions with cysteine residues within the enzyme's active site, contributing to its inhibitory effect.

Table 1: Inhibition Data for Sarcosine Oxidase Inhibitors

| Inhibitor | Ki Value (mM) | Reference |

| This compound | 2.60 | google.com |

| Pyrrole-2-carboxylic acid | 1.37 | google.com |

Interaction with Biological Systems

This compound demonstrates the ability to form complexes with various metal ions, a characteristic that holds potential for biochemical applications. smolecule.com Studies have investigated the formation of complexes between this compound and metal ions such as copper(II). smolecule.comchemicalbook.com The formation of these metal complexes can influence the compound's behavior and bioavailability in biological systems.

The coordination of metal ions with this compound can occur through the carboxylate and hydroxyl groups of the ligand. For example, in complexes with iron(II), two deprotonated this compound molecules can coordinate to the metal cation through their oxygen atoms, forming five-membered chelate rings. google.com The interaction with metal ions is a significant area of research, as these complexes can exhibit different biological activities compared to the free ligand. jmchemsci.com The stability and structure of these metal complexes are crucial for their potential applications in various fields, including animal nutrition and medicine. google.comjmchemsci.com

This compound has been shown to interact with amino acids and proteins, which can affect their stability and activity. smolecule.com The methylsulfanyl group of the compound can participate in hydrophobic interactions, which may play a role in its binding to hydrophobic pockets within proteins. These interactions can modulate the function of enzymes and other proteins.

The structural features of this compound, including the carboxylic acid group and the methylthio group, allow for various types of interactions. The carboxylic acid can participate in hydrogen bonding, while the methylthio group contributes to hydrophobic interactions. This dual nature enables the molecule to engage with different residues on a protein's surface, potentially leading to conformational changes or direct interference with the active site. The study of these interactions is fundamental to understanding the compound's biological effects and its potential as a modulator of protein function. researchgate.net

Complex Formation with Metal Ions in Biochemical Applications

Natural Occurrence and Biosynthesis

This compound and its derivatives have been identified as naturally occurring compounds in various plants. Notably, its ester, ethyl (methylthio)acetate, has been reported in papaya (Carica papaya), as well as in durian (Durio zibethinus) and melon (Cucumis melo). nih.gov Methyl 2-(methylthio)acetate has also been detected in papaya purees. scribd.com

The presence of these sulfur-containing compounds contributes to the complex aroma and flavor profiles of these fruits. researchgate.net For instance, benzyl (B1604629) isothiocyanate, another sulfur-containing compound, is a well-known volatile in papaya. researchgate.netmdpi.com The identification of this compound derivatives in these natural sources highlights the role of sulfur compounds in the chemistry of plants. uagro.mx

Table 2: Natural Occurrence of this compound Derivatives

| Compound | Natural Source | Reference |

| Ethyl (methylthio)acetate | Carica papaya, Durio zibethinus, Cucumis melo | nih.gov |

| Methyl 2-(methylthio)acetate | Carica papaya | scribd.com |

| Benzyl isothiocyanate | Carica papaya | researchgate.netmdpi.com |

The biosynthesis of sulfur-containing compounds in nature involves a variety of enzymatic reactions and metabolic pathways. acs.org While the specific biosynthetic pathway of this compound in plants like papaya is not fully elucidated, it is understood to be part of the broader metabolism of sulfur-containing amino acids, such as methionine. mdpi.comnih.gov

In many organisms, including yeast and bacteria, the breakdown of sulfur-containing amino acids leads to the formation of various volatile sulfur compounds. mdpi.com For example, in wine fermentation, compounds like 3-(methylthio)-propanoic acid are derived from the Ehrlich pathway, which involves the metabolism of keto-(methylthio)butyric acid, an intermediate in the methionine biosynthesis pathway. nih.gov It is plausible that similar pathways involving the degradation or modification of methionine and other sulfur-containing precursors lead to the formation of this compound and its esters in plants. mdpi.com These pathways are crucial for producing a wide array of sulfur compounds that play roles in flavor, defense, and other biological functions. mdpi.comacs.org

Applications and Emerging Research Areas of Methylthio Acetic Acid

Pharmaceutical and Medicinal Chemistry Applications

The dual functionality of (Methylthio)acetic acid makes it a molecule of great interest in the pharmaceutical and medicinal chemistry sectors. smolecule.com It serves as a precursor for synthesizing novel bioactive compounds and as a structural scaffold for developing new drugs. smolecule.com

Precursor for Novel Bioactive Molecule Synthesis

This compound is a key starting material in the creation of complex, biologically active molecules. smolecule.comlookchem.com Its reactive functional groups can be readily modified, enabling the synthesis of new compounds with potential therapeutic properties. smolecule.com For instance, it is used in the synthesis of Erdosteine, a mucolytic agent that helps break down mucus in the respiratory tract. cymitquimica.comgoogle.com The synthesis of various heterocyclic compounds, which are common motifs in pharmaceuticals, often utilizes this compound or its derivatives. For example, it is a building block for certain thiazole (B1198619) and benzimidazole (B57391) derivatives. vulcanchem.comvulcanchem.com

Exploration for Therapeutic Effects (Antimicrobial, Anti-inflammatory, Anticancer) of Derivatives

Derivatives of this compound have been investigated for a range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity: Derivatives of this compound have shown promise as antimicrobial agents. Thiophene and 1,3,4-oxadiazole (B1194373) derivatives incorporating the this compound structure have demonstrated activity against various bacterial and fungal strains. jocpr.com The presence of the sulfur atom is believed to contribute to their antimicrobial properties. vulcanchem.com

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of this compound derivatives. ijpir.comnveo.org For instance, certain pyrimidine-acetic acid derivatives have shown significant anti-inflammatory effects, potentially by inhibiting prostaglandin (B15479496) synthesis. Some novel acrylamide (B121943) derivatives have also exhibited potent anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac. researchgate.net

Anticancer Activity: Emerging research suggests that this compound and its derivatives may possess anticancer properties. researchgate.net One study found that this compound can induce differentiation and apoptosis in human colorectal cancer cells, indicating its potential as an anticarcinogenic agent. researchgate.netjst.go.jp Furthermore, derivatives such as pyrazolo[3,4-d]pyrimidines and 1,3,4-thiadiazoles have been synthesized and evaluated for their antitumor activity against various cancer cell lines, with some compounds showing moderate to high inhibitory potency. scirp.orgnih.gov

Table 1: Investigated Therapeutic Activities of this compound Derivatives

| Therapeutic Area | Derivative Class | Research Finding |

| Antimicrobial | Thiophene Derivatives | Demonstrated antibacterial activity. |

| 1,3,4-Oxadiazole Derivatives | Showed promising antimicrobial activity. jocpr.com | |

| Anti-inflammatory | Pyrimidine-acetic acid Derivatives | Exhibited significant anti-inflammatory effects. |

| Acrylamide Derivatives | Found to be potent anti-inflammatory agents. researchgate.net | |

| Benzo[d]oxazole Derivatives | Some derivatives showed higher anti-inflammatory activity than standard drugs. nveo.org | |

| Anticancer | This compound | Induces differentiation and apoptosis in colorectal cancer cells. researchgate.netjst.go.jp |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Showed mild to moderate antitumor activity against breast cancer cells. scirp.org | |

| 1,3,4-Thiadiazole Derivatives | Demonstrated inhibitory potency against various cancer cell lines. nih.gov |

Agricultural and Agrochemical Research

In the field of agriculture, this compound and its derivatives are explored for their potential use in agrochemicals. smolecule.comlookchem.com Chloroacetic acid, a related compound, is a key intermediate in the manufacture of herbicides. researchgate.net Derivatives of this compound are also used in the production of pesticides. lookchem.com The biological activity of these compounds is being researched to develop new and effective crop protection solutions. lookchem.com

Chemical Synthesis and Organic Building Blocks

This compound is a fundamental building block in organic synthesis. chemicalbook.comambeed.com Its ability to undergo various chemical reactions, such as esterification, amidation, and nucleophilic substitution, makes it a versatile reagent for constructing more complex molecules. vulcanchem.com It is used in the synthesis of a variety of compounds, including those with applications in materials science and as pharmaceutical intermediates. vulcanchem.comthegoodscentscompany.com The straightforward methods for its synthesis, such as the methylation of thioglycolic acid, add to its utility in chemical manufacturing. smolecule.com

Environmental and Industrial Chemistry Research

This compound is also relevant in environmental and industrial chemistry. It is recognized as a xenobiotic metabolite, meaning it can be formed in organisms from the breakdown of foreign chemicals like drugs and pesticides. smolecule.comchemicalbook.com Studying its formation and excretion is important for assessing the environmental impact and safety of these substances. smolecule.com In an industrial context, while specific large-scale applications are not extensively documented, its role as a versatile chemical intermediate suggests its use in various manufacturing processes. thegoodscentscompany.com Information on its environmental fate indicates that it is not known to be hazardous to the environment or non-degradable in wastewater treatment plants. thermofisher.com

Presence and Analysis in Environmental Samples (e.g., Wine Volatile Organic Compounds)

This compound and its related compounds are recognized as volatile organic compounds (VOCs) that contribute to the complex aroma profiles of fermented products like wine. unimi.itoup.com These sulfur-containing molecules are often products of yeast metabolism during fermentation. unimi.itoup.com Specifically, compounds like 3-(methylthio)-propanoic acid are derived from the amino acid methionine via the Ehrlich pathway. oup.comucdavis.edu While some sulfur compounds are associated with desirable "varietal" aromas, others can impart "off-odors" described as cabbage, onion, or rubber, especially at high concentrations. unimi.it

The concentration and type of sulfur compounds, including 3-methylthiopropionic acid (a structural isomer of this compound), can vary significantly depending on the grape cultivar. researchgate.net For instance, studies on white wines have shown that varieties like Alvarinho and Avesso tend to have high levels of 3-methylthiopropionic acid. researchgate.net The content of these compounds is also influenced by winemaking techniques, such as the duration of maceration and the use of clarifying agents like bentonite. oeno-one.eu

The analysis of these compounds in complex matrices like wine presents a significant challenge due to their low concentrations and high reactivity. unimi.it Modern analytical techniques are essential for their detection and quantification. Methods based on gas chromatography-mass spectrometry (GC-MS) are commonly employed. mdpi.comnih.gov To enhance sensitivity and manage the complexity of the wine matrix, sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) are frequently used. nih.govresearchgate.net These methods allow for the concurrent quantification of a wide range of light and heavy volatile sulfur compounds, providing crucial data for quality control in winemaking. nih.govacs.org

Table 1: Presence of Key Volatile Sulfur Compounds in Different White Wine Varieties This table is generated based on research findings that differentiate wine varieties by their sulfur compound profiles. Note: "High" indicates a characteristic and significant presence of the compound in that variety.

| Wine Variety | 3-Methylthiopropionic Acid | Acetic acid-3-(methylthio)propyl ester | 4-(Methylthio)-1-butanol |

|---|---|---|---|

| Alvarinho | High | Low | High |

| Avesso | High | Low | Low |

| Loureiro | Low | Low | Low |

| Trajadura | Low | High | High |

Considerations in Industrial Production and Wastewater Treatment

This compound and related organosulfur compounds are relevant in industrial contexts, particularly concerning chemical synthesis and wastewater management. iaea.orgcore.ac.uk The compound has been detected in wastewater from chemical production sites, indicating its role as a potential industrial marker for specific manufacturing processes. core.ac.uk

A significant source of wastewater containing related organic acids is the industrial synthesis of methionine, an essential amino acid. google.comredalyc.orgredalyc.org The chemical routes for methionine production utilize raw materials like methyl mercaptan and generate a complex effluent. redalyc.orgredalyc.org This wastewater can contain a variety of organic materials, including acrylic acid and acetic acid. google.com

The treatment of such industrial wastewater is challenging. The high concentration of organic materials often prevents direct treatment using standard microbiological methods. google.com Consequently, a multi-step process involving extraction, rectification, and biochemical treatments is often necessary. google.com A particular challenge arises when wastewater contains acids with boiling points close to that of the extraction agents used in recovery processes, which complicates separation and recycling efforts. google.com For instance, removing acetic acid from certain extraction agents requires additional steps, such as neutralization with an alkali solution to convert the acid into a salt, facilitating its removal into an aqueous phase. google.com The management of these waste streams is critical to improve substance utilization, reduce energy consumption, and minimize the environmental impact of chemical manufacturing. google.comresearchgate.net

Table 2: Example Organic Components in Methionine Production Wastewater This table lists organic compounds that can be present in the wastewater from industrial methionine synthesis, requiring specialized treatment.

| Compound Class | Example Compounds | Treatment Challenge |

|---|---|---|

| Organic Acids | Acrylic acid, Acetic acid, Maleic acid | High concentration (COD), difficult to separate from extraction agents. |

| Aldehydes | Acrolein, Formaldehyde | Toxicity to microorganisms, requires specific removal steps. |

| Alcohols | Allyl alcohol | Contributes to high organic load. |

| Other Organics | Hydroquinone, Hydantoin | Diverse chemical structures requiring complex treatment trains. |

Advanced Analytical and Spectroscopic Characterization of Methylthio Acetic Acid

Chromatographic Techniques for Identification and Quantification

Chromatography is a fundamental technique for separating (Methylthio)acetic acid from complex mixtures, enabling its subsequent identification and quantification. Gas and liquid chromatography, often coupled with highly sensitive detectors, are the primary methods employed.

Gas chromatography with a flame photometric detector (GC-FPD) is a highly effective and selective method for detecting sulfur-containing compounds like this compound, particularly after conversion to a more volatile ester form. The FPD operates by burning the compounds as they elute from the GC column and measuring the light emitted from the chemiluminescent reactions of sulfur atoms in the hydrogen-rich flame. A specific optical filter set at 394 nm isolates the emission characteristic of sulfur, providing high selectivity. researchgate.net

This technique has been successfully applied in the analysis of volatile and semi-volatile sulfur compounds in complex matrices such as wine. researchgate.netresearchgate.net In these analyses, this compound is typically analyzed as its ethyl ester, ethyl (methylthio)acetate, which is more amenable to GC analysis. researchgate.netucp.pt Studies have demonstrated that GC-FPD provides the necessary sensitivity and repeatability for the quantification of these sulfur compounds at low concentrations. researchgate.netresearchgate.net For instance, a method involving dichloromethane (B109758) liquid-liquid extraction followed by GC-FPD analysis has been reported for the determination of heavy sulfur compounds in wine, where ethyl (methylthio)acetate was used as an internal standard to ensure analytical accuracy. researchgate.netucp.pt

Table 1: Research Findings Using GC-FPD for this compound Derivatives

| Analyte | Matrix | Analytical Method Summary | Key Findings | Reference |

|---|---|---|---|---|

| S-(methylthio)acetate | Wine | Liquid-liquid extraction with dichloromethane, followed by GC-FPD analysis. | Method enables high recovery and sensitive quantification of heavy sulfur compounds. S-(methylthio)acetate was identified as one of the components. | researchgate.netucp.pt |

| Ethyl (methylthio)acetate | Wine | Used as an internal standard for the quantification of other sulfur compounds by GC-FPD. | Demonstrates the suitability of the compound as a standard in quantitative analysis due to its stable chromatographic behavior. | researchgate.netucp.pt |

| Sulfur Compounds | Mulberry Fruits | Volatile compounds investigated by GC-O, GC-MS, and FPD. | FPD was used to specifically identify 11-12 sulfur compounds in different mulberry cultivars. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. frontiersin.org As components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for highly confident identification by comparison with spectral libraries like the NIST database. ucp.pt

GC-MS is widely used for the analysis of volatile and semi-volatile compounds, including this compound and its esters. frontiersin.orgnist.gov In wine analysis, GC-MS is used to confirm the identity of sulfur compounds initially detected by GC-FPD. ucp.pt The technique is also central to metabolomics studies for the characterization of volatile compound profiles in various samples, such as different types of vinegar. naro.go.jp The advantages of GC-MS include its high sensitivity, selectivity, and the ability to provide structural information, making it an indispensable tool for both qualitative and quantitative analysis. frontiersin.orgrjptonline.org

Table 2: General Parameters for GC-MS Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | DB-5MS (30m x 0.25mm, 0.25µm film) or similar non-polar column | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Transports the sample through the column. |

| Injection Mode | Split or Splitless | Introduces the sample into the GC system; mode depends on analyte concentration. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions by their mass-to-charge ratio. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Scan mode is used for identification; SIM mode is used for sensitive quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the analysis of non-volatile, polar, or thermally unstable compounds that are not suitable for GC. mdpi.com The technique separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system, after which the eluent is introduced into a mass spectrometer for detection. researchgate.net Electrospray ionization (ESI) is a common interface that allows for the gentle ionization of analytes, preserving the molecular ion and enabling the analysis of intact molecules. nih.gov

LC-MS is particularly valuable for analyzing this compound directly without derivatization, as well as its metabolites in biological samples. nih.govbldpharm.com For example, LC-MS has been used to identify Phase II metabolites of thiol-conjugated compounds in urine, demonstrating its power in complex biological matrices. nih.gov The use of tandem mass spectrometry (MS/MS) in LC-MS provides even greater selectivity and structural information through the fragmentation of a selected precursor ion. dtic.milrsc.org This approach, often using Multiple Reaction Monitoring (MRM), is the gold standard for quantitative bioanalysis due to its high sensitivity and specificity. figshare.com

Table 3: Example LC-MS/MS Parameters for Analysis

| Parameter | Typical Condition | Reference Context |

|---|---|---|

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3 µm) | nih.gov |

| Mobile Phase | Gradient elution with water and methanol (B129727) or acetonitrile, often with an acid modifier like formic or acetic acid. | nih.govmac-mod.com |

| Ionization Mode | Heated Electrospray Ionization (HESI), positive or negative mode. | nih.gov |

| Mass Analyzer | Ion Trap or Triple Quadrupole. | nih.govmac-mod.com |

| Detection | MS/MS using Multiple Reaction Monitoring (MRM) for quantification. | figshare.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. naro.go.jp The chemical shift (δ) of a nucleus in an NMR spectrum provides information about its local electronic environment, while spin-spin coupling between adjacent nuclei reveals connectivity within the molecule.

For this compound, ¹H NMR would show distinct signals for the methyl (S-CH₃), methylene (B1212753) (S-CH₂-), and carboxylic acid (-COOH) protons. Similarly, ¹³C NMR would show separate peaks for the three unique carbon atoms in the molecule. np-mrd.orgpharmaffiliates.com Predicted NMR data is available and serves as a reference for experimental verification. np-mrd.org Studies on related compounds, such as the ethyl ester of this compound, provide further insight into the expected spectral features. spectrabase.com

Table 4: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| ¹H | -S-CH₃ | 2.19 | H₂O | np-mrd.org |

| ¹H | -CH₂- | 3.29 | H₂O | np-mrd.org |

| ¹³C | -S-CH₃ | 15.2 | H₂O | np-mrd.org |

| ¹³C | -CH₂- | 38.0 | H₂O | np-mrd.org |

| ¹³C | -COOH | 177.3 | H₂O | np-mrd.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range. thermofisher.com

In the IR spectrum of this compound, key absorption bands would confirm the presence of the carboxylic acid and the methylthio group. A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. vulcanchem.com The C-S stretching vibration is typically weaker and appears in the fingerprint region of the spectrum, around 700–600 cm⁻¹. vulcanchem.com

Table 5: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 | Very Broad |

| C=O Stretch | Carboxylic Acid (-C=OOH) | 1700 - 1725 | Strong, Sharp |

| C-S Stretch | Thioether (-S-CH₃) | 600 - 700 | Weak to Medium |

Note: Expected frequencies are based on typical values for the respective functional groups. vulcanchem.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique for the characterization of this compound, providing precise information on its molecular weight and structural features through fragmentation analysis. The compound, with a molecular formula of C₃H₆O₂S, has a molecular weight of 106.14 g/mol . chemicalbook.comsmolecule.com

In electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, this compound is readily detected as its deprotonated molecule, [M-H]⁻. High-resolution mass spectrometry can identify this ion at a mass-to-charge ratio (m/z) of 105.0015, which corresponds to the elemental composition of C₃H₅O₂S⁻. massbank.eu

A summary of key mass spectrometry data is presented below.

Table 1: Mass Spectrometric Data for this compound

| Ion Type | Ionization Mode | Observed m/z | Formula |

| [M-H]⁻ | ESI | 105.0015 | C₃H₅O₂S⁻ |

Data sourced from MassBank record MSBNK-Keio_Univ-KO001497. massbank.eu

Computational Chemistry Approaches

Computational methods are invaluable for providing a theoretical understanding of the molecular characteristics and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311+G**, are used to predict a variety of molecular properties. researchgate.net These calculations can determine the optimized ground-state geometry, including bond lengths and angles, as well as vibrational frequencies which can be correlated with experimental infrared and Raman spectra. researchgate.nettandfonline.com

DFT is also applied to investigate reaction kinetics. By calculating the potential energy surface for a reaction, researchers can identify transition states and determine activation energies. This approach has been used to study reactions involving similar molecules, such as the esterification of acetic acid and its derivatives, providing insights into reaction mechanisms and rates. nih.gov For instance, studies on related sulfur-containing compounds have used DFT to understand adsorption mechanisms on metal surfaces and to correlate quantum chemical parameters with experimental outcomes. researchgate.net While specific kinetic studies on this compound are not widely published, the methodologies are well-established for providing these theoretical insights. rsc.orgrsc.orgosti.gov

Table 2: Examples of Properties Calculated Using DFT

| Property | Description |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Calculates theoretical IR and Raman spectra for comparison with experimental data. researchgate.net |

| Electronic Properties | Determines HOMO/LUMO energies, molecular electrostatic potential, and atomic charges. tandfonline.com |

| Reaction Energetics | Calculates activation energies and reaction enthalpies to predict kinetic and thermodynamic feasibility. nih.gov |

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netimist.ma This method calculates the magnetic shielding tensors for each nucleus in a molecule. rsc.org By referencing these calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), theoretical ¹H and ¹³C NMR chemical shifts can be obtained. imist.maacs.org

These predicted shifts are crucial for the interpretation of experimental NMR spectra, helping to assign specific signals to the correct nuclei within the this compound structure (the methyl protons, the methylene protons, the methyl carbon, the methylene carbon, and the carboxyl carbon). The accuracy of the GIAO method is dependent on the chosen level of theory (DFT functional and basis set). conicet.gov.ar Comparisons between the calculated and experimental spectra serve as a stringent test of the computed structure and provide a high degree of confidence in the structural assignment. acs.org

Table 3: Application of GIAO Method for NMR Prediction

| Nucleus | Type of Information Predicted | Importance |

| ¹H | Chemical shifts for -SCH₃ and -CH₂- protons. | Aids in assigning experimental proton NMR signals. |

| ¹³C | Chemical shifts for -SCH₃, -CH₂-, and -COOH carbons. | Crucial for definitive structural elucidation and purity assessment. |

Q & A

Q. What are the recommended synthetic routes for (Methylthio)acetic acid, and what experimental conditions optimize yield?

this compound can be synthesized via esterification followed by acid hydrolysis. For example, refluxing methylthioacetic acid with ethanol and p-toluenesulfonic acid in toluene at 20°C for 5 hours achieves a 78% yield . Characterization via reverse-phase HPLC with UV detection (230 nm) is recommended to monitor reaction progress and purity, using an isocratic mobile phase of 18% acetonitrile in 0.1% trifluoroacetate .

Q. How should this compound be characterized to confirm identity and purity in new studies?

Key methods include:

- HPLC-UV analysis : Retention times of 3.5 min for this compound and 23.5 min for its ethyl ester derivative .

- Physical properties : Refractive index, boiling point, and density measurements (e.g., as reported for similar thioether analogs) .

- Spectral data : Provide H NMR, C NMR, and mass spectrometry data, adhering to IUPAC guidelines for compound identification .

Q. What precautions are necessary for handling this compound in laboratory settings?

The compound is classified as a skin and eye irritant (GHS Category 2/2A). Use personal protective equipment (PPE) and avoid contact with strong acids, alkalis, or oxidizing agents. Store in a cool, dry environment, and monitor for decomposition products under extreme conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying experimental conditions?

Stability discrepancies may arise from differences in solvent systems, temperature, or incompatible materials. For example, decomposition in acidic/basic conditions can generate toxic fumes . To address this:

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Use two-way ANOVA with post hoc Bonferroni corrections for multiple comparisons, as demonstrated in enzyme inhibition assays . For non-normally distributed data, apply non-parametric tests (e.g., Mann-Whitney U). Report effect sizes and 95% confidence intervals to contextualize significance beyond p-values .

Q. How can the reproducibility of this compound’s biochemical applications (e.g., enzyme inhibition) be improved across laboratories?

- Standardize protocols : Detail enzyme concentrations, incubation times, and buffer compositions (e.g., artificial gastric juice at 37°C for hydrolysis studies) .

- Validate assays : Include positive/negative controls (e.g., known inhibitors) and report IC values with triplicate measurements .

- Share raw data : Provide supplementary HPLC chromatograms and statistical code to enhance transparency .

Q. What strategies mitigate interference from this compound derivatives in complex biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) to isolate the compound from metabolites or degradation products.

- Chromatographic optimization : Adjust acetonitrile gradients in HPLC to resolve overlapping peaks .

- Cross-validate with alternative methods : Compare UV detection with mass spectrometry for specificity .

Methodological Considerations

Q. How should conflicting data on this compound’s reactivity with transition metals be addressed?

Conflicting reports (e.g., copper complex formation vs. inertness) may stem from varying pH or metal oxidation states. To reconcile:

- Conduct kinetic studies under controlled pH and temperature.

- Characterize metal-ligand ratios via titration calorimetry or X-ray crystallography.

- Cite prior methodologies to highlight experimental variables .

Q. What experimental designs are critical for studying this compound’s role in multi-step organic syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.